molecular formula C18H17Cl2N3O2 B12672789 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- CAS No. 107710-88-3

2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-

Cat. No.: B12672789
CAS No.: 107710-88-3
M. Wt: 378.2 g/mol
InChI Key: ALSZSBJXLWUUGS-ROUUACIJSA-N
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Description

2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process generally starts with the preparation of the triazole ring, followed by the introduction of the phenyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The triazole ring and phenyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-
  • 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)-

Uniqueness

The uniqueness of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

107710-88-3

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

(2R,3S)-2-(2,4-dichlorophenyl)-3-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H17Cl2N3O2/c1-17(24,13-5-3-2-4-6-13)18(25,10-23-12-21-11-22-23)15-8-7-14(19)9-16(15)20/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1

InChI Key

ALSZSBJXLWUUGS-ROUUACIJSA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Origin of Product

United States

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